molecular formula C12H20S B033708 3-Hexyl-2,5-dimethylthiophene CAS No. 104934-50-1

3-Hexyl-2,5-dimethylthiophene

Cat. No.: B033708
CAS No.: 104934-50-1
M. Wt: 196.35 g/mol
InChI Key: DUFPJSOXRHVDOV-UHFFFAOYSA-N
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Description

3-Hexyl-2,5-dimethylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexyl group and two methyl groups attached to the thiophene ring. It has the molecular formula C12H20S and is known for its applications in various fields, including materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2,5-dimethylthiophene typically involves the bromination of 2,5-dimethylthiophene followed by a Grignard reaction with hexylmagnesium bromide. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexyl-2,5-dimethylthiophene is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Hexyl-2,5-dimethylthiophene in organic electronics involves the delocalization of π-electrons across the thiophene ring, which facilitates charge transport. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-2,5-dimethylthiophene is unique due to the combined presence of hexyl and methyl groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

3-hexyl-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-4-5-6-7-8-12-9-10(2)13-11(12)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFPJSOXRHVDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104934-50-1
Record name Poly(3-hexylthiophene-2,5-diyl), regioregular
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